molecular formula C16H24N2O3 B2923348 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide CAS No. 953961-35-8

2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide

Cat. No.: B2923348
CAS No.: 953961-35-8
M. Wt: 292.379
InChI Key: UEULGCQNWXZOBZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenoxy group linked to an acetamide backbone and a 1-methylpiperidin-4-ylmethyl substituent. This compound is structurally related to pharmacologically active molecules targeting neurotransmitter receptors (e.g., opioid or acetylcholine receptors) due to its piperidine moiety and aromatic ether groups .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-18-8-6-13(7-9-18)11-17-16(19)12-21-15-5-3-4-14(10-15)20-2/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEULGCQNWXZOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The reaction begins with the methoxylation of phenol to form 3-methoxyphenol.

    Coupling with Acetamide: The 3-methoxyphenol is then reacted with chloroacetyl chloride to form 2-(3-methoxyphenoxy)acetamide.

    Introduction of the Piperidinylmethyl Group: The final step involves the reaction of 2-(3-methoxyphenoxy)acetamide with 1-methylpiperidine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide.

    Reduction: Formation of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several analogs, including variations in the piperidine substituents, aromatic ring modifications, and functional group additions. Below is a detailed comparison:

Structural Modifications in Piperidine and Aromatic Moieties

Compound Name Key Structural Features Biological Activity/Notes Reference
Target Compound : 2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide - 3-Methoxyphenoxy group
- 1-Methylpiperidin-4-ylmethyl substituent
Limited direct data; hypothesized to interact with opioid or acetylcholine receptors. N/A
N-((1-Isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide - 1-Isopropylpiperidine instead of 1-methylpiperidine No direct activity reported; isopropyl group may enhance lipophilicity and binding affinity.
2-(2-Methoxyphenoxy)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide - 2-Methoxyphenoxy group
- Pyridinyl substituent on piperidine
Structural analog with potential CNS activity; pyridine may improve solubility.
Acetyl Fentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylacetamide) - Phenethyl group on piperidine
- Dual phenyl/acetamide substitution
Potent opioid agonist; linked to overdose deaths due to µ-opioid receptor activation.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide - Benzothiazole-phenyl group
- Retains 3-methoxyphenoxy-acetamide core
Anticancer/antimicrobial candidate; benzothiazole enhances DNA intercalation potential.

Pharmacological and Physicochemical Properties

Table 1: Molecular and Pharmacokinetic Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity
This compound C₁₆H₂₃N₂O₃ 291.37 Piperidine, methoxyphenoxy, acetamide Hypothesized CNS modulation
N-((1-Isopropylpiperidin-4-yl)methyl)-2-(3-methoxyphenoxy)acetamide C₁₈H₂₇N₂O₃ 319.43 Isopropylpiperidine No data
Acetyl Fentanyl C₂₁H₂₆N₂O₂ 338.45 Phenethylpiperidine, phenylacetamide µ-Opioid agonist (EC₅₀ ~20 nM)
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide C₂₂H₁₈N₂O₃S 390.45 Benzothiazole, methoxyphenoxy Antimicrobial (MIC: 8 µg/mL for S. aureus)
Key Observations:
  • Aromatic Ring Variations: The 3-methoxyphenoxy group is critical for hydrogen bonding; shifting the methoxy to the 2-position (as in ) may reduce receptor affinity due to steric hindrance.
  • Functional Additions : The benzothiazole group in introduces heterocyclic aromaticity, enhancing antimicrobial activity via intercalation or enzyme inhibition.

Antimicrobial and Anticancer Potential

  • Compounds with the 3-methoxyphenoxy-acetamide core (e.g., ) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), suggesting the core structure’s versatility in drug design.
  • Piperidine-containing analogs like acetyl fentanyl highlight the risks of unregulated opioid derivatives, emphasizing the need for structural optimization to avoid unintended receptor activation.

Biological Activity

2-(3-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide, with the CAS number 953961-35-8, is a synthetic compound that has garnered interest in pharmacology due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16_{16}H24_{24}N2_2O3_3
  • Molecular Weight : 292.37 g/mol
  • Structure : The compound features a methoxyphenoxy group and a piperidine moiety, which are significant for its biological interactions.
PropertyValue
CAS Number953961-35-8
Molecular FormulaC16_{16}H24_{24}N2_2O3_3
Molecular Weight292.37 g/mol

Biological Activities

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related phenoxy compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic processes.

Antioxidant Properties

Antioxidant assays have demonstrated that this class of compounds can scavenge free radicals effectively. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly used to evaluate such activities. Compounds exhibiting strong antioxidant activity can mitigate oxidative stress-related diseases.

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. Analogous compounds have been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231). The combination of such compounds with established chemotherapeutics like doxorubicin has been noted to enhance therapeutic efficacy while reducing side effects.

Case Studies

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of various phenoxy derivatives, including those structurally related to this compound. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria.
  • Antioxidant Evaluation : In a comparative study using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, the compound exhibited robust scavenging activity, suggesting its potential as a dietary antioxidant.
  • Antitumor Synergy : A combination treatment study showed that when used alongside doxorubicin, the compound enhanced cytotoxicity against breast cancer cells, indicating a possible synergistic effect worth further exploration.

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